

Trifluenfuronate CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trifluenfuronate

Cat. No.: B12750982

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In-Depth Technical Guide to Trifluenfuronate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluenfuronate is a novel pesticide with demonstrated nematicidal, acaricidal, and insecticidal properties. Its primary mode of action is the inhibition of mitochondrial fatty acid β -oxidation, a critical metabolic pathway in target organisms. This technical guide provides a comprehensive overview of **Trifluenfuronate**, including its chemical properties, and available toxicological data. The information is intended to support further research and development efforts related to this compound.

Chemical and Physical Properties

Trifluenfuronate is a synthetic fluoroalkenyl nematicide. The technical substance is an isomeric mixture. Key identifying information and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	2074661-82-6	[1][2][3][4]
Molecular Formula	C ₁₆ H ₁₅ F ₃ O ₅	[1][3]
Molecular Weight	344.28 g/mol	[3]
IUPAC Name	3,4,4-trifluorobut-3-enyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate	[3]
Synonyms	Sanfoshaxianzhi, Trifluorocide	[1]
Isomerism	The technical material is a mixture of 60–80% of the rac-(2R,3R)- and 40–20% of the rac-(2R,3S)-isomers.	
CAS Number (trans-isomers)	2094595-23-8	[1]

Mechanism of Action: Inhibition of Mitochondrial β -Oxidation

The primary mode of action for **Trifluenfuronate** is the inhibition of mitochondrial fatty acid β -oxidation. This metabolic pathway is essential for energy production, particularly in nematodes and insects, through the breakdown of fatty acids. By disrupting this process, **Trifluenfuronate** effectively depletes the energy reserves of the target pests, leading to mortality.

Proposed Experimental Protocol: Mitochondrial β -Oxidation Inhibition Assay

While a specific protocol for **Trifluenfuronate** is not publicly available, a general methodology for assessing the inhibition of mitochondrial fatty acid oxidation can be adapted. This typically involves isolating mitochondria from a relevant target organism (e.g., a model nematode species like *Caenorhabditis elegans* or a target pest).

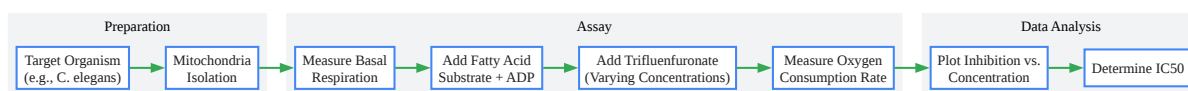
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Trifluenfuronate** on mitochondrial fatty acid β -oxidation.

Materials:

- Target organisms (e.g., *C. elegans*)
- Mitochondria isolation buffer
- Substrates for mitochondrial respiration (e.g., palmitoyl-L-carnitine, ADP)
- Oxygen electrode or a Seahorse XF Analyzer
- **Trifluenfurionate** of known concentration
- Control inhibitors (e.g., etomoxir)

Methodology:

- Mitochondria Isolation: Isolate functional mitochondria from the target organism using differential centrifugation.
- Respiration Measurement: Resuspend the isolated mitochondria in a respiration buffer.
- Substrate Addition: Add a fatty acid substrate (e.g., palmitoyl-L-carnitine) and ADP to initiate state 3 respiration (active ATP synthesis).
- Inhibitor Titration: Add increasing concentrations of **Trifluenfurionate** to the mitochondrial suspension and measure the rate of oxygen consumption.
- Data Analysis: Plot the inhibition of oxygen consumption against the **Trifluenfurionate** concentration to determine the IC₅₀ value.

Logical Workflow for β -Oxidation Inhibition Assay

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Caption: Workflow for determining the IC50 of **Trifluenfuronate** on mitochondrial β -oxidation.

Efficacy Data

Trifluenfuronate has demonstrated efficacy against a range of agricultural pests.

Nematicidal Activity

Target Pests:

- *Meloidogyne incognita* (Root-knot nematode)
- *Ditylenchus* spp.
- *Heterodera* spp.
- *Pratylenchus* spp.

Proposed Experimental Protocol: Nematicidal Efficacy Assay (In Vitro)

Objective: To determine the lethal concentration (LC50) of **Trifluenfuronate** against a target nematode species.

Materials:

- Synchronized culture of the target nematode (e.g., J2 stage of *M. incognita*)
- Multi-well plates (e.g., 24-well)
- **Trifluenfuronate** stock solution
- Pluronic F-127 solution
- Microscope

Methodology:

- **Prepare Test Solutions:** Prepare a serial dilution of **Trifluenfurionate** in a solution containing Pluronic F-127 to ensure solubility.
- **Nematode Suspension:** Prepare a suspension of the target nematodes at a known density.
- **Exposure:** Add a fixed number of nematodes to each well of the multi-well plate containing the different concentrations of **Trifluenfurionate**.
- **Incubation:** Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).
- **Mortality Assessment:** Observe the nematodes under a microscope. Consider nematodes that are immobile and do not respond to a physical stimulus (e.g., gentle prodding with a fine needle) as dead.
- **Data Analysis:** Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Acaricidal Activity

Target Pests:

- *Tetranychus cinnabarinus* (Carmine spider mite)
- Two-spotted spider mites
- *Tetranychus viennensis* (Hawthorn spider mite)
- Citrus red mites

Proposed Experimental Protocol: Acaricidal Efficacy Assay (Leaf Disc Bioassay)

Objective: To determine the LC50 of **Trifluenfurionate** against a target mite species.

Materials:

- Host plant leaves (e.g., bean or citrus leaves)
- Culture of the target mite species

- **Trifluenfurionate** emulsifiable concentrate
- Spraying apparatus (e.g., Potter spray tower)
- Petri dishes with moistened filter paper
- Stereomicroscope

Methodology:

- **Prepare Leaf Discs:** Cut uniform discs from the host plant leaves.
- **Mite Infestation:** Place a known number of adult female mites on each leaf disc.
- **Treatment Application:** Prepare serial dilutions of **Trifluenfurionate** and apply them to the leaf discs using a calibrated sprayer to ensure uniform coverage.
- **Incubation:** Place the treated leaf discs in Petri dishes with a moistened filter paper to maintain humidity and incubate at a controlled temperature and photoperiod.
- **Mortality Assessment:** After a set period (e.g., 24 or 48 hours), count the number of dead mites under a stereomicroscope.
- **Data Analysis:** Calculate the percentage mortality, correct for control mortality using Abbott's formula if necessary, and determine the LC50 value.

Insecticidal Activity

Target Pests:

- Tobacco whitefly (*Bemisia tabaci*)
- Diamondback moth (*Plutella xylostella*)

Proposed Experimental Protocol: Insecticidal Efficacy Assay (Diet Incorporation Bioassay for Diamondback Moth Larvae)

Objective: To determine the LC50 of **Trifluenfurionate** against diamondback moth larvae.

Materials:

- Artificial diet for diamondback moth
- **Trifluenfuronate** technical grade
- Multi-well plates or small containers
- Synchronized early instar larvae of diamondback moth

Methodology:

- **Prepare Treated Diet:** Prepare a serial dilution of **Trifluenfuronate** and incorporate it into the molten artificial diet before it solidifies.
- **Dispense Diet:** Dispense the treated diet into the wells of the multi-well plates or small containers.
- **Larval Infestation:** Place one larva in each well.
- **Incubation:** Incubate the plates at a controlled temperature, humidity, and photoperiod.
- **Mortality Assessment:** After a specified period (e.g., 72 or 96 hours), record the number of dead larvae.
- **Data Analysis:** Calculate the percentage mortality and determine the LC50 value.

Toxicological Profile

Currently, there is a lack of publicly available, detailed quantitative toxicological data (e.g., LD50, LC50) for **Trifluenfuronate** in mammalian and ecotoxicological models. General safety precautions for handling pesticides should be followed.

Signaling Pathways

There is currently no specific information available in the public domain regarding the detailed signaling pathways affected by **Trifluenfuronate** beyond its primary impact on mitochondrial

fatty acid metabolism. Research in this area would be valuable to further understand its mode of action and potential off-target effects.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on currently available public information. It is not a substitute for a comprehensive safety data sheet or regulatory documentation. All experimental work should be conducted in accordance with established laboratory safety protocols and regulatory guidelines.

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- To cite this document: BenchChem. [Trifluenfuronate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12750982#trifluenfuronate-cas-number-and-molecular-weight]

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